molecular formula C8H21Cl2N3S B13732657 Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, dihydrochloride CAS No. 16181-79-6

Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, dihydrochloride

Cat. No.: B13732657
CAS No.: 16181-79-6
M. Wt: 262.24 g/mol
InChI Key: QOJYRJIQGUUJJL-UHFFFAOYSA-N
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Description

Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2S. It is a derivative of ethanamine and contains a tetrahydropyrimidinyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, dihydrochloride typically involves the reaction of N,N-dimethylethanamine with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidinyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, dihydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, monohydrochloride
  • Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, sulfate

Uniqueness

Ethanamine, N,N-dimethyl-2-((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)-, dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity

Properties

CAS No.

16181-79-6

Molecular Formula

C8H21Cl2N3S

Molecular Weight

262.24 g/mol

IUPAC Name

2-(1,3-diazinan-1-ium-2-ylsulfanyl)ethyl-dimethylazanium;dichloride

InChI

InChI=1S/C8H19N3S.2ClH/c1-11(2)6-7-12-8-9-4-3-5-10-8;;/h8-10H,3-7H2,1-2H3;2*1H

InChI Key

QOJYRJIQGUUJJL-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCSC1[NH2+]CCCN1.[Cl-].[Cl-]

Origin of Product

United States

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